1-Methyl-1H-indole-3,5,6-triol
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Overview
Description
1-Methyl-1H-indole-3,5,6-triol belongs to the class of organic compounds known as n-alkylindoles . N-alkylindoles are compounds containing an indole moiety that carries an alkyl chain at the 1-position .
Molecular Structure Analysis
The molecular formula of this compound is C9H9NO3 . Its average mass is 179.173 Da and its monoisotopic mass is 179.058243 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 460.2±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 74.8±3.0 kJ/mol and a flash point of 232.1±27.3 °C .Mechanism of Action
Safety and Hazards
Future Directions
Given the limited information available on 1-Methyl-1H-indole-3,5,6-triol, future research could focus on its synthesis, chemical reactions, and potential biological activities. Indoles are significant in natural products and drugs, and play a main role in cell biology . Therefore, the study of this compound could contribute to the development of new therapeutic agents.
properties
IUPAC Name |
5,6-dihydroxy-1-methyl-2H-indol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,11-12H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBBSLWYVVQVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)C2=CC(=C(C=C21)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214406 |
Source
|
Record name | Adrenolutin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
642-75-1 |
Source
|
Record name | Adrenolutin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adrenolutin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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